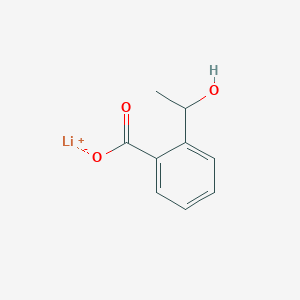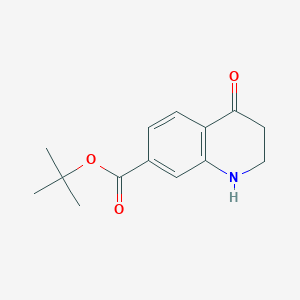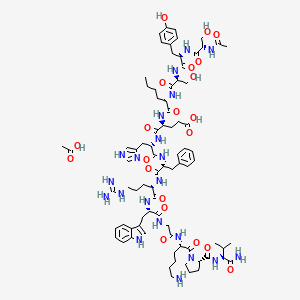![molecular formula C18H18F3N3O4S B2442435 4-({1-[5-(trifluorometil)piridin-2-il]pirrolidin-3-il}sulfamoil)benzoato de metilo CAS No. 2309557-69-3](/img/structure/B2442435.png)
4-({1-[5-(trifluorometil)piridin-2-il]pirrolidin-3-il}sulfamoil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
- Aplicación: Los derivados de TFMP, incluido el “4-({1-[5-(trifluorometil)piridin-2-il]pirrolidin-3-il}sulfamoil)benzoato de metilo”, se utilizan para proteger los cultivos de plagas. El fluazifop-butilo, el primer derivado de TFMP introducido en el mercado agroquímico, allanó el camino para más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO. Estos compuestos juegan un papel crucial en la agricultura sostenible .
- Aplicación: Los derivados de TFMP encuentran aplicaciones en productos farmacéuticos. Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación del mercado, y varios candidatos están en ensayos clínicos. Los investigadores exploran la combinación de las propiedades fisicoquímicas del flúor y la parte piridina para el desarrollo de nuevos fármacos .
- Aplicación: Entre los derivados del “this compound”, ciertos compuestos han demostrado un buen potencial antimicrobiano. Investigaciones adicionales pueden explorar su eficacia contra patógenos específicos .
- Aplicación: El compuesto “this compound” se ha estudiado por su capacidad de detección de aniones. Los investigadores investigan su estructura cristalina y sus posibles aplicaciones en este campo .
- Aplicación: El compuesto sirve como intermedio en la síntesis de derivados relacionados. Por ejemplo, se puede utilizar para crear (3S, 5S, 6R)-6-metil-2-oxo-5-fenil-1-(2,2,2-trifluoroetil)piperidin-3-aminium, que tiene sus propias aplicaciones .
- Aplicación: Las investigaciones sobre la parte quiral del “this compound” revelaron una actividad nanomolar contra CK1γ y CK1ε. Los investigadores continúan explorando modificaciones y mecanismos de inhibición de quinasas .
Agroquímicos y Protección de Cultivos
Fármacos y Descubrimiento de Medicamentos
Potencial Antimicrobiano
Aplicaciones de Detección de Aniones
Intermedio en Síntesis
Estudios de Inhibición de Quinasas
En resumen, las aplicaciones diversas de este compuesto abarcan la protección de cultivos, productos farmacéuticos, estudios antimicrobianos, detección de aniones, síntesis orgánica e inhibición de quinasas. Su combinación única de propiedades de flúor y piridina abre caminos emocionantes para la investigación e innovación futuras. 🌱🔬🚀 .
Mecanismo De Acción
Direcciones Futuras
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Propiedades
IUPAC Name |
methyl 4-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-28-17(25)12-2-5-15(6-3-12)29(26,27)23-14-8-9-24(11-14)16-7-4-13(10-22-16)18(19,20)21/h2-7,10,14,23H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVLEFESOYRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)
![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)


![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)


![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)


![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)